molecular formula C11H14O3 B065898 Propyl 3-methoxybenzoate CAS No. 183897-90-7

Propyl 3-methoxybenzoate

Cat. No.: B065898
CAS No.: 183897-90-7
M. Wt: 194.23 g/mol
InChI Key: UNMOSDXZVXPNFI-UHFFFAOYSA-N
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Description

Salinomycin sodium salt is a polyether antibiotic that functions as a potassium ionophore. It is derived from the bacterium Streptomyces albus and is known for its potent antibacterial and anticancer properties. This compound has gained significant attention in scientific research due to its ability to selectively target cancer stem cells and inhibit the Wnt/β-catenin signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salinomycin sodium salt involves several steps, starting from the fermentation of Streptomyces albus. The fermentation broth is extracted with organic solvents, followed by purification using chromatographic techniques. The final product is obtained by converting Salinomycin to its sodium salt form through neutralization with sodium hydroxide .

Industrial Production Methods

Industrial production of Salinomycin sodium salt typically involves large-scale fermentation processes. The bacterium Streptomyces albus is cultured in bioreactors under controlled conditions to maximize yield. Post-fermentation, the compound is extracted, purified, and converted to its sodium salt form for commercial use .

Chemical Reactions Analysis

Types of Reactions

Salinomycin sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Salinomycin sodium salt with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Salinomycin sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Salinomycin sodium salt exerts its effects by disrupting potassium ion gradients across cellular membranes. It binds to potassium ions and facilitates their transport across the membrane, leading to cellular ion imbalance. This disruption affects various cellular processes, including the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance. The compound also induces lysosomal iron sequestration, leading to the production of reactive oxygen species and ferroptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Salinomycin Sodium Salt

Salinomycin sodium salt is unique due to its potent anticancer properties, particularly its ability to target cancer stem cells. This specificity makes it a valuable compound in cancer research, distinguishing it from other ionophores that primarily serve as antibiotics .

Properties

CAS No.

183897-90-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

propyl 3-methoxybenzoate

InChI

InChI=1S/C11H14O3/c1-3-7-14-11(12)9-5-4-6-10(8-9)13-2/h4-6,8H,3,7H2,1-2H3

InChI Key

UNMOSDXZVXPNFI-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)OC

Synonyms

Benzoic acid, 3-methoxy-, propyl ester (9CI)

Origin of Product

United States

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